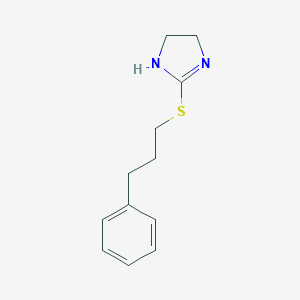
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone, also known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMAPA is a white crystalline powder that is soluble in most organic solvents. It is widely used as a catalyst in organic synthesis, and its applications have expanded to include medicinal chemistry, drug discovery, and material science.
科学研究应用
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has a wide range of applications in scientific research, particularly in organic synthesis. It is commonly used as a catalyst in esterification, amidation, and transesterification reactions. 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has also been used in the synthesis of biologically active compounds, such as antitumor agents, antimicrobial agents, and anti-inflammatory agents. In addition, 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has been used as a reagent in the synthesis of polymers, such as polyesters and polyamides.
作用机制
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone acts as a nucleophilic catalyst, facilitating the reaction between the carbonyl group of the substrate and the nucleophile. The morpholine ring of 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone acts as a base, deprotonating the nucleophile and making it more reactive. The phenoxyacetyl group of 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone stabilizes the intermediate formed during the reaction, increasing the rate of the reaction. The mechanism of action of 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has been extensively studied, and its catalytic activity has been found to be highly efficient and selective.
生化和生理效应
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone is non-toxic and does not have any significant adverse effects on human health. 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone is not metabolized in the body and is rapidly eliminated through urine and feces. However, further studies are required to determine the long-term effects of exposure to 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone.
实验室实验的优点和局限性
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has several advantages as a catalyst in lab experiments. It is a highly efficient and selective catalyst, making it ideal for use in organic synthesis. 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone is also readily available and cost-effective, allowing for large-scale synthesis of compounds. However, 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has some limitations, such as its sensitivity to moisture and air, which can affect its catalytic activity. In addition, 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone can be difficult to handle and store due to its hygroscopic nature.
未来方向
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has the potential for further research in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone can be used as a catalyst in the synthesis of biologically active compounds with potential therapeutic applications. In drug discovery, 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone can be used to synthesize novel drug candidates with improved pharmacological properties. In material science, 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone can be used as a catalyst in the synthesis of polymers with unique properties, such as biodegradability and biocompatibility. Further research is required to explore the full potential of 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone in these fields.
Conclusion
In conclusion, 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone is a versatile and efficient catalyst that has gained significant attention in scientific research. Its applications in organic synthesis, medicinal chemistry, drug discovery, and material science have expanded rapidly in recent years. 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone has a unique mechanism of action and has been found to be highly efficient and selective in catalyzing various reactions. However, further research is required to explore the full potential of 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone and its long-term effects on human health.
合成方法
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone can be synthesized through a multistep process that involves the reaction of phenoxyacetic acid with morpholine, followed by acetylation with acetic anhydride and subsequent methylation with methyl iodide. The resulting product is then purified through recrystallization to obtain pure 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone. The synthesis of 3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone is relatively simple and can be carried out on a large scale, making it a cost-effective catalyst for organic synthesis.
属性
产品名称 |
3,3-Dimethyl-4-(phenoxyacetyl)-2-morpholinone |
|---|---|
分子式 |
C14H17NO4 |
分子量 |
263.29 g/mol |
IUPAC 名称 |
3,3-dimethyl-4-(2-phenoxyacetyl)morpholin-2-one |
InChI |
InChI=1S/C14H17NO4/c1-14(2)13(17)18-9-8-15(14)12(16)10-19-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI 键 |
YQKJHVHMSUWNMF-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)OCCN1C(=O)COC2=CC=CC=C2)C |
规范 SMILES |
CC1(C(=O)OCCN1C(=O)COC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)


![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)



![2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)